molecular formula C15H21ClN2O3 B13816188 o-Anisamide, 5-chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-hydroxy-, (-)- CAS No. 28626-34-8

o-Anisamide, 5-chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-hydroxy-, (-)-

Cat. No.: B13816188
CAS No.: 28626-34-8
M. Wt: 312.79 g/mol
InChI Key: KOWANBRZFLSWFZ-UHFFFAOYSA-N
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Description

o-Anisamide, 5-chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-hydroxy-, (-)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chloro group, a hydroxy group, and an ethyl-pyrrolidinyl-methyl group attached to an anisamide core. It is used in various scientific research applications due to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of o-Anisamide, 5-chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-hydroxy-, (-)- typically involves multiple steps, starting with the preparation of the anisamide core. The chloro and hydroxy groups are introduced through specific halogenation and hydroxylation reactions. The ethyl-pyrrolidinyl-methyl group is then attached via a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts. The process is designed to be cost-effective while maintaining the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

o-Anisamide, 5-chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-hydroxy-, (-)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chloro group can be reduced to a hydrogen atom, altering the compound’s properties.

    Substitution: The chloro group can be substituted with other functional groups, such as amino or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while substitution of the chloro group can produce a variety of substituted anisamides.

Scientific Research Applications

o-Anisamide, 5-chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-hydroxy-, (-)- is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: In the study of enzyme interactions and as a potential bioactive compound.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of o-Anisamide, 5-chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-hydroxy-, (-)- involves its interaction with specific molecular targets. The chloro and hydroxy groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The ethyl-pyrrolidinyl-methyl group enhances its solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Similar Compounds

    o-Anisamide, 5-chloro-N-((1-methyl-2-pyrrolidinyl)methyl)-4-hydroxy-: Similar structure but with a methyl group instead of an ethyl group.

    o-Anisamide, 5-chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-methoxy-: Similar structure but with a methoxy group instead of a hydroxy group.

Uniqueness

The unique combination of the chloro, hydroxy, and ethyl-pyrrolidinyl-methyl groups in o-Anisamide, 5-chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-hydroxy-, (-)- gives it distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of reactivity, solubility, and bioavailability.

Properties

CAS No.

28626-34-8

Molecular Formula

C15H21ClN2O3

Molecular Weight

312.79 g/mol

IUPAC Name

5-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-4-hydroxy-2-methoxybenzamide

InChI

InChI=1S/C15H21ClN2O3/c1-3-18-6-4-5-10(18)9-17-15(20)11-7-12(16)13(19)8-14(11)21-2/h7-8,10,19H,3-6,9H2,1-2H3,(H,17,20)

InChI Key

KOWANBRZFLSWFZ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)O)Cl

Origin of Product

United States

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